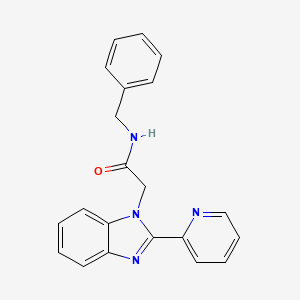

![molecular formula C17H13N3O3S B2692980 N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide CAS No. 391221-18-4](/img/structure/B2692980.png)

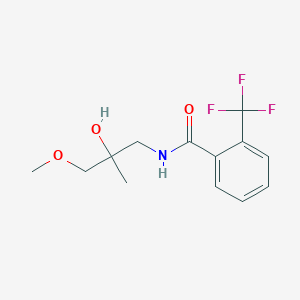

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide” is a derivative of 4-(3-nitrophenyl)thiazol-2-ylhydrazone . These derivatives have been designed, synthesized, and evaluated for their inhibitory effect on the human monoamine oxidase (hMAO) A and B isoforms .

Synthesis Analysis

The synthesis of these derivatives involves linking different (un)substituted (hetero)aromatic substituents to N1 of the hydrazone . The presence of the hydrazothiazole nucleus bearing at C4 a phenyl ring functionalized at the meta position with a nitro group is an important pharmacophoric feature .Molecular Structure Analysis

The molecular structure of these derivatives is characterized by the presence of a hydrazothiazole nucleus bearing at C4 a phenyl ring functionalized at the meta position with a nitro group . This structure is crucial for obtaining selective and reversible human MAO-B inhibition .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives include linking different (un)substituted (hetero)aromatic substituents to N1 of the hydrazone . The exact reactions would depend on the specific substituents used.Applications De Recherche Scientifique

Glutaminase Inhibition for Cancer Therapy

Research has demonstrated the potential of thiazol-2-yl derivatives, such as N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide, in inhibiting glutaminase activity. Glutaminase plays a critical role in cancer cell metabolism by providing essential nutrients for growth. Analogues of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), which shares structural similarities with this compound, have been investigated for their glutaminase inhibitory effects. These studies suggest the importance of such compounds in cancer therapy, particularly in attenuating the growth of human lymphoma cells both in vitro and in xenograft models Shukla et al., 2012.

Antimicrobial Activity

Thiazole and thiazolidinone derivatives have shown promising antimicrobial properties. For example, a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties was synthesized, showing significant antibacterial activity against various bacterial strains. These compounds, including this compound analogues, demonstrated potential as lead compounds in designing new antibacterial agents Lu et al., 2020.

Antioxidant and Anti-inflammatory Properties

Studies on N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides have uncovered their dual antioxidant and anti-inflammatory activities. These compounds, structurally related to this compound, have been evaluated for their ability to scavenge free radicals and inhibit inflammation, highlighting their therapeutic potential in managing oxidative stress and inflammatory diseases Koppireddi et al., 2013.

Anticancer Activity

N-substituted benzimidazole derivatives, with structural similarities to this compound, have been synthesized and tested against Methicillin-resistant Staphylococcus aureus (MRSA). These compounds have shown significant antibacterial activity, with specific derivatives exhibiting potent effects against MRSA, suggesting their potential in developing new treatments for antibiotic-resistant infections Chaudhari et al., 2020.

Mécanisme D'action

Target of Action

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide is a compound that belongs to the class of thiazole derivatives . Thiazoles have been found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs . .

Mode of Action

Thiazole derivatives are known to interact with their targets, leading to various biological effects

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities

Result of Action

Thiazole derivatives are known to have various biological activities, including antimicrobial, antifungal, and antineoplastic effects

Orientations Futures

Analyse Biochimique

Biochemical Properties

It is known that thiazole derivatives, to which this compound belongs, have been found to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in various ways, such as acting as enzyme inhibitors or activators

Cellular Effects

Thiazole derivatives have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects These effects suggest that N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide could potentially influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

As a thiazole derivative, it is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propriétés

IUPAC Name |

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3S/c21-16(9-12-5-2-1-3-6-12)19-17-18-15(11-24-17)13-7-4-8-14(10-13)20(22)23/h1-8,10-11H,9H2,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJMXIZYWGGYCRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

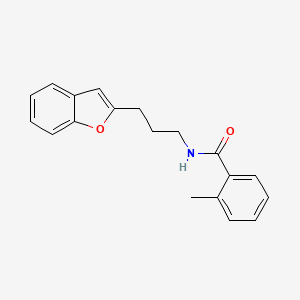

![3-(Benzo[d][1,3]dioxol-5-yl)-6-((4-bromobenzyl)thio)pyridazine](/img/structure/B2692901.png)

![[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride](/img/no-structure.png)

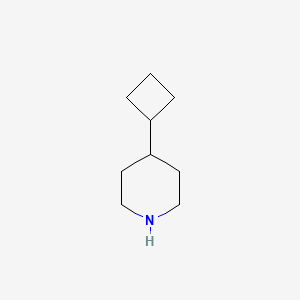

![4-tert-butyl-N-(3-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2692905.png)

![6-(4-isopropylphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2692907.png)

![Ethyl 3-[(2-chloroacetyl)amino]-4-phenylbutanoate](/img/structure/B2692914.png)